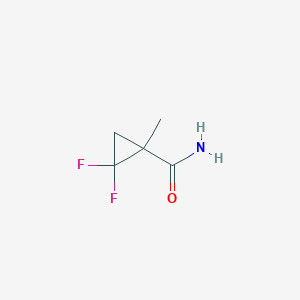

2,2-Difluoro-1-Methylcyclopropanecarboxamide

Description

2,2-Difluoro-1-methylcyclopropanecarboxamide is a fluorinated cyclopropane derivative characterized by a strained three-membered ring, two fluorine atoms at the 2-position, a methyl group at the 1-position, and a carboxamide functional group. The carboxamide derivative is structurally tailored for enhanced bioavailability and target binding, leveraging fluorine’s electronegativity and the cyclopropane ring’s conformational rigidity.

Properties

IUPAC Name |

2,2-difluoro-1-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXQGQXDNQXECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-Methylcyclopropanecarboxamide typically involves a multi-step reaction process. One common method includes the following steps:

Formation of 2,2-Difluoro-1-Methylcyclopropane: This step involves the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.

Carboxylation: The resulting 2,2-Difluoro-1-Methylcyclopropane is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a catalyst to form the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-Methylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiplatelet Agents

One of the most notable applications of 2,2-difluoro-1-methylcyclopropanecarboxamide is its role as an intermediate in the synthesis of ticagrelor, a potent antiplatelet drug. Ticagrelor functions as a P2Y12 receptor antagonist, which is crucial in preventing thrombotic events such as strokes and heart attacks. The synthesis of ticagrelor involves the transformation of cyclopropanecarboxamide derivatives, highlighting the importance of this compound in pharmaceutical development .

Case Study: Ticagrelor Synthesis

A study demonstrated the efficient synthesis of ticagrelor using this compound as a key intermediate. The process involved several steps including cyclopropanation and subsequent functional group transformations that ultimately led to the formation of ticagrelor with high enantiomeric purity. This showcases the compound's utility in creating complex pharmaceutical agents .

Organic Synthesis Applications

Fluorination Reactions

The unique fluorinated structure of this compound makes it an attractive candidate for fluorination reactions. Fluorinated compounds are often more biologically active than their non-fluorinated counterparts, making this compound valuable for developing new therapeutic agents. The introduction of fluorine can enhance metabolic stability and bioavailability .

Data Table: Comparison of Fluorinated vs Non-Fluorinated Compounds

| Property | Non-Fluorinated Compound | Fluorinated Compound (this compound) |

|---|---|---|

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Lower | Higher |

| Biological Activity | Variable | Enhanced |

Research Insights

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and anti-inflammatory properties. Researchers are exploring these compounds for potential applications in treating infections and inflammatory diseases. The incorporation of fluorine atoms is believed to play a critical role in enhancing these biological activities .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-Methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopropane Ring

2,2-Difluorocyclopropanecarboxylic Acid (CAS 107873-03-0)

- Molecular Formula : C₄H₄F₂O₂

- Molecular Weight : 122.07 g/mol

- Key Differences : Lacks the methyl group at the 1-position and the carboxamide moiety.

- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity compared to the methylated analog. This compound is primarily used as a synthetic intermediate, whereas the carboxamide form is optimized for biological activity .

(E)-3-(2-Chloro-3,3,3-Trifluoroprop-1-en-yl)-2,2-Dimethyl-N,N-Diphenylcyclopropanecarboxamide

- Molecular Features : Contains a chlorotrifluoropropenyl substituent, two methyl groups, and a diphenylcarboxamide .

- Structural Insights : The propenyl and carboxamide groups lie on the same plane of the cyclopropane ring, with phenyl rings inclined at 84.6° , creating a sterically crowded architecture.

- Functional Relevance : The trifluoropropenyl group enhances insecticidal activity, as seen in analogs documented by Punja (1981) .

Carboxamide Modifications

2,2-Difluoro-1-(3-Methoxyphenyl)cyclopropane-1-Carboxylic Acid (CAS 2168875-92-9)

- Molecular Formula : C₁₁H₁₀F₂O₃

- Molecular Weight : 228.06 g/mol

- Key Differences : Substitutes the methyl group with a 3-methoxyphenyl ring.

(1R,2R)-1-Amino-2-(Difluoromethyl)-N-[(1-Methylcyclopropyl)Sulfonyl]Cyclopropanecarboxamide (CAS 1360828-80-3)

- Molecular Formula : C₉H₁₄F₂N₂O₃S (free base); 304.74 g/mol as hydrochloride .

- Key Differences: Incorporates an amino group, difluoromethyl substituent, and sulfonyl moiety.

- Impact : The sulfonyl group introduces hydrogen-bonding capability and electronic withdrawal, altering pharmacokinetics. The hydrochloride salt improves solubility for therapeutic applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2,2-Difluoro-1-Methylcyclopropanecarboxamide (DFMCA) is a fluorinated organic compound with the molecular formula CHFNO. Its unique structure, characterized by a cyclopropane ring substituted with two fluorine atoms and an amide group, has garnered interest in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of DFMCA, including its synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of DFMCA typically involves several key steps:

- Formation of 2,2-Difluoro-1-Methylcyclopropane : This is achieved by reacting a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF).

- Carboxylation : The resulting cyclopropane undergoes carboxylation using carbon dioxide (CO) in the presence of a catalyst.

- Amidation : Finally, the carboxylic acid is converted to the carboxamide using ammonia (NH) or an amine.

This synthetic pathway highlights the compound's accessibility for research purposes .

DFMCA's mechanism of action is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, which may lead to inhibition or activation of various biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with enzymes involved in metabolic pathways .

Biological Activity

Research into the biological activity of DFMCA has revealed several promising properties:

- Antimicrobial Activity : Preliminary studies indicate that DFMCA exhibits antimicrobial properties against a range of bacterial strains. Its unique structure may contribute to its efficacy by disrupting bacterial cell membranes or interfering with metabolic processes .

- Antiviral Properties : There is emerging evidence suggesting that DFMCA may possess antiviral activity, although specific viral targets and mechanisms remain to be elucidated .

- Potential in Drug Development : Due to its structural characteristics, DFMCA is being explored as a potential lead compound in drug development. Its unique properties may allow for the design of novel pharmaceuticals with improved efficacy and reduced side effects .

Case Studies

Several case studies have been conducted to evaluate the biological effects of DFMCA:

- Case Study on Antimicrobial Efficacy : A study investigated the effectiveness of DFMCA against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial activity.

- Case Study on Antiviral Activity : In vitro tests were performed to assess the antiviral effects of DFMCA on influenza virus strains. The compound demonstrated dose-dependent inhibition of viral replication, indicating potential for further development as an antiviral agent.

- Pharmacokinetics Study : A pharmacokinetic analysis was conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DFMCA in animal models. The results indicated favorable absorption characteristics and moderate metabolic stability .

Comparative Analysis

To better understand DFMCA's biological activity, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2,2-Difluorocyclopropanecarboxamide | Similar to DFMCA but lacks methyl group | Moderate antimicrobial activity | Lacks enhanced binding affinity due to absence of methyl group |

| 1-Methylcyclopropanecarboxamide | Lacks fluorine atoms | Low antimicrobial activity | Less stable due to absence of fluorine |

| 2,2-Difluoro-1-Methylcyclopropanecarboxylic Acid | Similar structure but acid instead of amide | Limited biological activity | Acidic nature may affect solubility and reactivity |

Q & A

Basic: What are the critical steps in synthesizing 2,2-Difluoro-1-Methylcyclopropanecarboxamide?

The synthesis typically involves two key steps:

- Cyclopropanation : Formation of the cyclopropane ring using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts like rhodium(II) acetate or copper complexes. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .

- Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution using agents such as difluoromethyl triflate. Stoichiometric control and inert atmospheres are critical to avoid decomposition .

Basic: Which spectroscopic methods are most effective for characterizing fluorinated cyclopropane derivatives?

- 19F NMR : Essential for confirming the presence and electronic environment of fluorine atoms.

- 1H NMR : Reveals coupling constants (J values) to validate cyclopropane ring geometry.

- X-ray crystallography : Provides unambiguous structural confirmation, particularly for stereochemical assignments .

Advanced: How can researchers address contradictions in stability data between fluorinated and chlorinated cyclopropane analogs?

- Thermal Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to compare decomposition temperatures. Fluorinated derivatives often exhibit higher thermal stability due to stronger C-F bonds .

- Computational Modeling : Density functional theory (DFT) calculations can quantify ring strain and bond dissociation energies, explaining discrepancies in experimental stability .

Advanced: What experimental strategies are recommended for studying substituent effects on cyclopropane reactivity?

- Substituent Variation : Synthesize analogs with different substituents (e.g., phenyl in 2,2-Difluoro-1-phenylcyclopropanecarboxylic acid) and compare reaction kinetics .

- Kinetic Isotope Effects (KIEs) : Measure KIEs to elucidate mechanistic pathways (e.g., electrophilic vs. nucleophilic attack).

- DFT Studies : Map transition states to predict how substituents influence activation barriers .

Basic: How should researchers handle waste generated from fluorinated cyclopropane experiments?

- Segregation : Store fluorinated waste separately from chlorinated/organic waste to prevent cross-contamination.

- Professional Disposal : Collaborate with certified waste management services specializing in fluorinated compounds to ensure compliance with environmental regulations .

Advanced: How can metabolic stability of this compound be assessed in biological systems?

- In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes to measure half-life and identify metabolites.

- LC-MS/MS Analysis : Quantify parent compound degradation and detect hydroxylated or defluorinated metabolites.

- CYP450 Inhibition Studies : Evaluate interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Advanced: What methodologies resolve conflicting data on the stereochemical outcomes of cyclopropanation reactions?

- Chiral HPLC : Separate enantiomers to determine enantiomeric excess (ee).

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration when X-ray data are unavailable.

- Mechanistic Probes : Use deuterium-labeled diazo compounds to trace stereochemical pathways during ring formation .

Basic: What safety precautions are essential when handling fluorinated cyclopropanes?

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Stability Testing : Screen for shock sensitivity, especially with diazo precursors .

Advanced: How can the electronic effects of fluorine substituents be quantified in cyclopropane systems?

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., hydrolysis or nucleophilic substitution).

- Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions caused by fluorine’s electronegativity .

Basic: What are the key challenges in scaling up the synthesis of fluorinated cyclopropanes?

- Exothermic Reactions : Optimize cooling systems to manage heat release during cyclopropanation.

- Catalyst Loading : Reduce metal catalyst costs by exploring ligand-accelerated catalysis or recyclable catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.